molecular formula C10H23NO B15314181 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

Cat. No.: B15314181
M. Wt: 173.30 g/mol
InChI Key: KZAYRUBAMQSLRK-UHFFFAOYSA-N
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Description

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a branched aliphatic amine and alcohol, characterized by its unique structure which includes an amino group and a hydroxyl group on a highly substituted carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by amination and hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and influence physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is unique due to the presence of both amino and hydroxyl groups on a highly substituted carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol

InChI

InChI=1S/C10H23NO/c1-6-10(12,8(2)3)9(4,5)7-11/h8,12H,6-7,11H2,1-5H3

InChI Key

KZAYRUBAMQSLRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(C)(C)CN)O

Origin of Product

United States

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